molecular formula C8H7BrO B1279380 5-Bromo-2-methylbenzaldehyde CAS No. 90050-59-2

5-Bromo-2-methylbenzaldehyde

Cat. No. B1279380
CAS RN: 90050-59-2
M. Wt: 199.04 g/mol
InChI Key: YILPAIKZHXATHY-UHFFFAOYSA-N
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Patent
US09187583B2

Procedure details

To a suspension of 344 g (2.58 mol, 1.5 eq.) of AlCl3 in 1100 cm3 of dichloromethane 206.8 g (1.72 mol) of 2-methylbenzaldehyde was added dropwise by vigorous stirring for 15 min at 5° C. The resulting mixture was stirred for 15 min at 5° C., and then 88.9 ml (276 g, 1.73 mol) of bromine was added for 1 h at this temperature. The final mixture was additionally stirred for 6 h at room temperature and then poured on 2 kg of ice. The organic layer was separated, the aqueous layer was extracted with 2×200 ml of dichloromethane. The combined organic extract was washed by aqueous NaHCO3, dried over Na2SO4, and then evaporated to dryness to yield reddish liquid. This crude product was distilled in vacuum, b.p. 100-120° C./5 mM Hg. The obtained colorless liquid (which completely crystallizes at 5° C.) was dissolved in 900 ml of n-hexane. Crystals precipitated from this solution for 3 days at 5° C. were collected and dried in vacuum. On the evidence of NMR spectroscopy this mixture consists of 5-bromo-2-methylbenzaldehyde and 3-bromo-2-methylbenzaldehyde in ratio equal ca. 3 to 1. This mixture was recrystallized from 500 ml of hot n-hexane. White crystals precipitated at 5° C. were collected, washed by 150 ml of cold (+5° C.) n-hexane, and dried in vacuum (˜60° C./20 mM Hg) to give colorless liquid which crystallizes at room temperature. Yield 80.9 g (24%) of 5-bromo-2-methylbenzaldehyde including ca. 2% of 3-bromo-2-methylbenzaldehyde.
Name
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].ClCCl.[CH3:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=[O:12].[Br:17]Br>>[Br:17][C:14]1[CH:15]=[CH:16][C:9]([CH3:8])=[C:10]([CH:13]=1)[CH:11]=[O:12] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
344 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1100 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
88.9 mL
Type
reactant
Smiles
BrBr
Step Three
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice
Quantity
2 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
by vigorous stirring for 15 min at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 15 min at 5° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2×200 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed by aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield reddish liquid
DISTILLATION
Type
DISTILLATION
Details
This crude product was distilled in vacuum, b.p. 100-120° C./5 mM Hg
CUSTOM
Type
CUSTOM
Details
The obtained colorless liquid (which completely crystallizes at 5° C.)
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 900 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
Crystals precipitated from this solution for 3 days at 5° C.
Duration
3 d
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
This mixture was recrystallized from 500 ml of hot n-hexane
CUSTOM
Type
CUSTOM
Details
White crystals precipitated at 5° C.
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed by 150 ml of cold (+5° C.) n-hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum (˜60° C./20 mM Hg)
CUSTOM
Type
CUSTOM
Details
to give colorless liquid which
CUSTOM
Type
CUSTOM
Details
crystallizes at room temperature

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC=1C=CC(=C(C=O)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.